molecular formula C18H15F2N3O2 B2787498 4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide CAS No. 1207050-16-5

4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide

Cat. No.: B2787498
CAS No.: 1207050-16-5
M. Wt: 343.334
InChI Key: UVECHBRKLCADSN-UHFFFAOYSA-N
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Description

The compound “4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, attached to a benzamide group via a methylene bridge. The benzamide group is further substituted with a difluoromethoxy group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the benzamide group, and the difluoromethoxy group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Physical and Chemical Properties Analysis

Based on the structure, we can predict that this compound might have a relatively high molecular weight. The presence of the difluoromethoxy group might make the compound somewhat polar, potentially affecting its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-((1H-imidazol-1-yl)methyl)-N-(3-(difluoromethoxy)phenyl)benzamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling this compound .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c19-18(20)25-16-3-1-2-15(10-16)22-17(24)14-6-4-13(5-7-14)11-23-9-8-21-12-23/h1-10,12,18H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVECHBRKLCADSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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